
(3-hydroxyphenyl) 2-chlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-hydroxyphenyl) 2-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a chlorobenzene ring and an ester linkage to a hydroxyphenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyphenyl) 2-chlorobenzenesulfonate typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-hydroxyphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-hydroxyphenyl) 2-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and phenol
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using strong acids, such as hydrochloric acid or sulfuric acid, while basic hydrolysis employs strong bases, such as sodium hydroxide or potassium hydroxide
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the hydroxyphenyl group.
Major Products Formed
科学研究应用
(3-hydroxyphenyl) 2-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and as a probe to study protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (3-hydroxyphenyl) 2-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active sulfonic acid and hydroxyphenyl moieties. These moieties can then interact with their respective targets, modulating their activity and leading to the desired biological or chemical effects .
相似化合物的比较
Similar Compounds
- 2-Chlorobenzenesulfonic acid 4-hydroxyphenyl ester
- 2-Chlorobenzenesulfonic acid 2-hydroxyphenyl ester
- 4-Chlorobenzenesulfonic acid 3-hydroxyphenyl ester
Uniqueness
(3-hydroxyphenyl) 2-chlorobenzenesulfonate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
属性
分子式 |
C12H9ClO4S |
|---|---|
分子量 |
284.72 g/mol |
IUPAC 名称 |
(3-hydroxyphenyl) 2-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H9ClO4S/c13-11-6-1-2-7-12(11)18(15,16)17-10-5-3-4-9(14)8-10/h1-8,14H |
InChI 键 |
KVESYMMPXBKKDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=CC(=C2)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
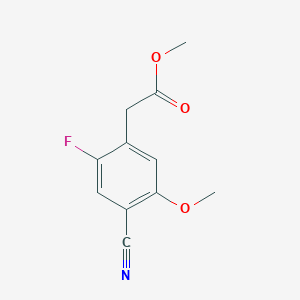
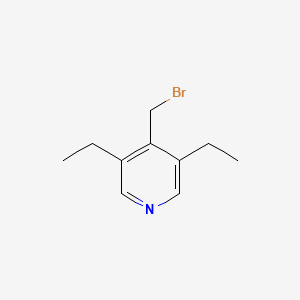
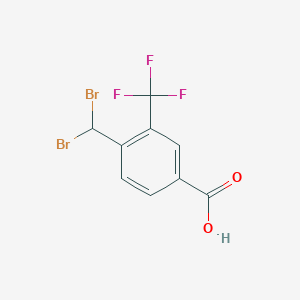
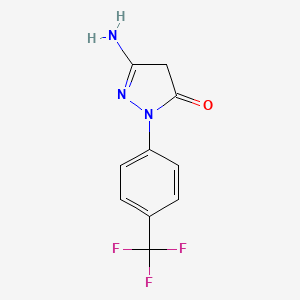
![1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-difluorophenyl)-5-isoxazolyl]-5-(5-pyrimidinyl)-](/img/structure/B8300818.png)
![4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B8300824.png)
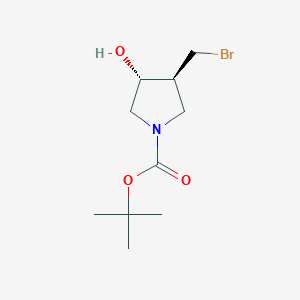
![3-[(4-Fluorophenyl)thio]benzoic acid](/img/structure/B8300836.png)

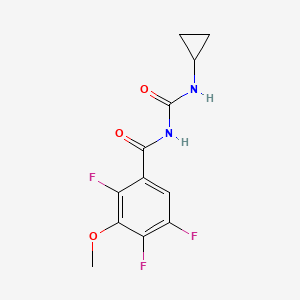
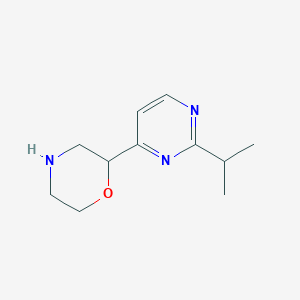

![{3-Chloro-5-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid](/img/structure/B8300887.png)
![5-Bromo-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine](/img/structure/B8300903.png)
